molecular formula C8H18S<br>C8H18S<br>CH2SH(CH2)6CH3 B7769641 1-Octanethiol CAS No. 94805-33-1

1-Octanethiol

Cat. No.: B7769641
CAS No.: 94805-33-1
M. Wt: 146.30 g/mol
InChI Key: KZCOBXFFBQJQHH-UHFFFAOYSA-N
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Description

1-Octanethiol, also known as octane-1-thiol or 1-mercaptooctane, is an organic compound with the molecular formula C8H18S. It is a member of the alkanethiol family, characterized by the presence of a thiol group (-SH) attached to an octane chain. This compound is known for its strong, unpleasant odor and is used in various industrial and research applications .

Mechanism of Action

Target of Action

1-Octanethiol, also known as n-Octyl mercaptan , is a C8 alkanethiol that forms self-assembled monolayers (SAMs) on a variety of nanoparticles . The primary targets of this compound are these nanoparticles, where it acts as a stabilizing agent.

Mode of Action

This compound interacts with its targets (nanoparticles) by forming a self-assembled monolayer (SAM) on their surface . This interaction enhances the stability of the nanoparticles and prevents them from aggregating, thereby maintaining their desired properties and functionality.

Biochemical Pathways

It’s known that this compound can be used as a sulfur precursor for the preparation of shells for cdse/cds quantum dots

Result of Action

The primary result of this compound’s action is the stabilization of nanoparticles, which prevents their aggregation and maintains their desired properties . In addition, this compound can enhance the power efficiency of hetero-junction nanorod sensitized solar cells by improving electron extraction from the nanorod and TiO2 interface .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its low flash point and low vapor pressure suggest that it can easily ignite and vaporize at relatively low temperatures . Therefore, it should be stored in a cool, well-ventilated area away from heat sources . Furthermore, its insolubility in water suggests that it may behave differently in aqueous environments compared to non-aqueous ones .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octanethiol can be synthesized through several methods. One common method involves the reaction of 1-bromooctane with sodium hydrosulfide in an aqueous ethanol solution. The reaction proceeds as follows:

C8H17Br+NaSHC8H17SH+NaBr\text{C}_8\text{H}_{17}\text{Br} + \text{NaSH} \rightarrow \text{C}_8\text{H}_{17}\text{SH} + \text{NaBr} C8​H17​Br+NaSH→C8​H17​SH+NaBr

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrothiolation of 1-octene using hydrogen sulfide in the presence of a catalyst. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Octanethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonic acids.

    Reduction: It can be reduced to form alkanes.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or nitric acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Alkyl halides or sulfonates can be used as substrates.

Major Products:

Scientific Research Applications

1-Octanethiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Butanethiol (C4H10S)
  • 1-Hexanethiol (C6H14S)
  • 1-Decanethiol (C10H22S)

Comparison: 1-Octanethiol is unique among its analogs due to its longer carbon chain, which imparts different physical properties such as higher boiling point and lower volatility. This makes it more suitable for applications requiring stable, long-chain thiols. Additionally, its ability to form self-assembled monolayers on metal surfaces is more pronounced compared to shorter-chain thiols .

Properties

IUPAC Name

octane-1-thiol
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InChI

InChI=1S/C8H18S/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3
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InChI Key

KZCOBXFFBQJQHH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCS
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Molecular Formula

C8H18S, Array
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DSSTOX Substance ID

DTXSID4026894
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Molecular Weight

146.30 g/mol
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Physical Description

1-octanethiol appears as a clear colorless liquid. Flash point 115 °F. Insoluble in water and less dense than water. Used to make other chemicals., Liquid, Water-white liquid with a mild odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Water-white liquid with a mild odor.
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Boiling Point

390 °F at 760 mmHg (NIOSH, 2023), 199.1 °C at 760 mm Hg, 199 °C, 390 °F
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Flash Point

115 °F (NIOSH, 2023), 69 °C, 156 °F (69 °C) (Open cup), 69 °C o.c., (oc) 115 °F
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Solubility

Insoluble (NIOSH, 2023), Soluble in ethanol; slightly soluble in carbon tetrachloride, Insoluble in water, Solubility in water: none, Insoluble
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Density

0.84 (NIOSH, 2023) - Less dense than water; will float, 0.8433 at 20 °C/4 °C, Relative density (water = 1): 0.84, 0.84
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Vapor Density

5.0 (Air= 1), Relative vapor density (air = 1): 5.0
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Vapor Pressure

3 mmHg at 212 °F (NIOSH, 2023), 0.42 [mmHg], 0.4245 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 0.06, (212 °F): 3 mmHg
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Color/Form

Water-white liquid

CAS No.

111-88-6, 94805-33-1
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Melting Point

-57 °F (NIOSH, 2023), -49.2 °C, Liquid molar volume = 0.174195 cu m/kmol; IG Heat of Formation = -1.7010X10+8 J/kmol; Heat Fusion at Melting Point = 2.4000X10+7 J/kmol, -49 °C, -57 °F
Record name 1-OCTANETHIOL
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URL https://cameochemicals.noaa.gov/chemical/4110
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Record name 1-OCTANETHIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5552
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-OCTYL MERCAPTAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1493
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1-Octanethiol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0471.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

A one-gallon, glass-lined latex reactor was charged with 1691 g of deionized water, 107 g of polystyrene seed latex (400 Angstrom number average particle size) (30% active), 0.2 g of disodium ethylene diaminetetraacetic acid, 1.0 g of sodium bicarbonate, and 20 g of 43% aqueous sodium n-dodecylbenzene sulfonate. The mixture was purged with nitrogen, and the reactor was then evacuated with a water aspirator three times at room temperature. After the final evacuation, the reactor was pressurized with 10 psi (69 KPa) of nitrogen. The reactor was heated to 85° C. and stirred at 150 rpm. An aqueous feed consisting of 154 g of water, 27.7 g of 43% aqueous sodium n-dodecylbenzene sulfonate, and 2.7 g of sodium persulfate and a monomer feed consisting of 750 g of α-methylstyrene, 187.5 g of acrylonitrile, (providing a ratio α-methylstyrene/acrylonitrile of 80/20) and 0.68 g of n-octyl mercaptan (first monomer feed stream) were started simultaneously and added at rates of 37.4 and 234.6 g per hour to the reaction, respectively. After four hours, addition of first monomer feed stream was halted and the second monomer feed stream consisting of 41.4 g of acrylonitrile and 0.53 g of n-octyl mercaptan was started at a rate of 20.7 g per hour. The aqueous feed rate was changed to 15.5 g per hour. The additions of aqueous feed and second monomer stream were continued for three additional hours. Total monomer feed resulted in a ratio, α-methylstyrene/acrylonitrile, of 77/23. The second monomer feed was then halted, the aqueous feed continued for an additional 15 minutes, and the mixture was retained at 85° C. for 15 minutes. An antifoaming agent (antifoam H-10, 15% active, available from Dow Corning Corporation) was added and volatile components were steam distilled from the mixture. The reaction went to 92% conversion.
[Compound]
Name
polystyrene
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
1691 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Thiophene hydrodesulfurization proceeds in the first reactor. Because a catalyst with low hydrogenation activity was used, no thiacyclopentane or butylthiol production was found in the thiophene hydrogenation product. Octylthiol was also produced by reaction between diisobutylene and hydrogen sulfide generated by the hydrodesulfurization. In the second reactor, the octylthiol produced by the first reactor was hydrodesulfurized, yielding a model gasoline base with a total sulfur content of no greater than 10 ppm by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Octanethiol
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1-Octanethiol
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1-Octanethiol
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1-Octanethiol
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1-Octanethiol
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1-Octanethiol
Customer
Q & A

Q1: How does 1-octanethiol interact with copper nanoparticles, and what are the implications?

A1: this compound forms a protective layer on copper nanoparticles (CNPs) through a self-assembled monolayer (SAM) mechanism. [, , , , ] This interaction is driven by the strong affinity of the sulfur atom in the thiol group for copper. The resulting SAM acts as a barrier against oxidation, a critical factor for maintaining the electrical conductivity and stability of copper in various applications. [, , , , ] Various methods, including vapor deposition and solution-based approaches, have been investigated to achieve optimal SAM formation and enhance oxidation inhibition. [, , , ]

Q2: Can you elaborate on the use of this compound in inkjet printing with copper nano-inks?

A2: this compound plays a crucial role in developing conductive copper nano-inks for inkjet printing. [, , , , ] The oxidation-resistant coating provided by this compound is essential for preserving the conductivity of the copper nanoparticles within the ink. [, , , ] Researchers have successfully fabricated inks with good dispersion stability for several weeks, demonstrating the feasibility of using this compound in this application. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is CH3(CH2)7SH, and its molecular weight is 146.29 g/mol.

Q4: Which spectroscopic techniques are commonly used to characterize this compound and its interactions with materials?

A4: Several spectroscopic techniques are employed to characterize this compound and its surface interactions, including:

  • X-ray photoelectron spectroscopy (XPS): XPS is essential for confirming the presence of this compound on surfaces like copper nanoparticles by detecting the sulfur signal and analyzing its chemical state. It helps determine the thickness and uniformity of the this compound coating. [, , , , ]
  • Fourier-transform infrared spectroscopy (FTIR): FTIR can identify characteristic vibrational modes of this compound, confirming its presence and providing insights into the molecule's orientation on the surface. [, ]
  • Raman Spectroscopy: Similar to FTIR, Raman spectroscopy provides information about molecular vibrations and can be used to assess the crystallinity of this compound layers. []

Q5: How does the chain length of the solvent used in copper nano-ink formulations affect the stability of this compound-coated copper nanoparticles?

A5: Research suggests that solvents with similar chain lengths to this compound, like 1-octanol, enhance the dispersion stability of coated copper nanoparticles in nano-inks. [, ] This observation is likely due to better compatibility and reduced aggregation of the coated nanoparticles in such solvents. [] Further investigations explored the impact of other alcohols, including 1-hexanol and 1-decanol, on the stability and properties of the nano-inks. []

Q6: What is the thermal stability of this compound on copper nanoparticles, and why is it important?

A6: Studies using techniques like Differential Scanning Calorimetry (DSC) have determined that this compound desorbs from copper nanoparticles at temperatures around 143-150 °C. [, ] This temperature is notably lower than the typical sintering temperature for copper nanoparticles (around 350 °C), indicating that the organic coating is removed before the copper nanoparticles begin to fuse, allowing for the formation of conductive copper structures. [, ] The complete removal of this compound after sintering is crucial to achieve optimal conductivity in the final copper material. []

Q7: Does this compound exhibit catalytic activity with two-dimensional molybdenum disulfide (MoS2)?

A7: Yes, research has shown that exfoliated 2H-MoS2 nanosheets can catalyze the oxidation of this compound to dioctyl disulfide. [] This reaction proceeds even in the absence of atmospheric oxygen, suggesting a unique catalytic mechanism involving the MoS2 nanosheets. [] The reaction kinetics are influenced by factors like the thickness of the MoS2 nanosheets, the use of deuterated substrates, and the electron-donating nature of the thiol substrate. []

Q8: How have computational methods contributed to understanding this compound interactions?

A8: Density functional theory (DFT) calculations have been instrumental in elucidating the structural details of copper-alkanethiolate frameworks derived from this compound. [] These calculations provided insights into the orientation of the alkyl chains within the lamellar structure, revealing that they lie nearly perpendicular to the layer of copper atoms. [] Furthermore, DFT-based simulations, specifically molecular dynamics (MD), have been used to investigate the interactions between silver nanoparticles and various thiols, including this compound, providing a deeper understanding of the molecular mechanisms behind thiol-frozen shape evolution. []

Q9: How does the chain length of alkanethiols influence their interaction with lipoxygenase-1?

A9: Studies on soybean lipoxygenase-1 revealed that hydrophobic alkanethiols, such as this compound, can irreversibly inactivate the enzyme. [] The rate of inactivation appears to be influenced by the chain length and structure of the alkanethiol. [] For instance, 12(R)-mercapto-9(Z)-octadecenoic acid (R-12-HSODE), with a longer chain and an additional functional group, showed a significantly lower inactivation rate compared to this compound. [] This suggests that the hydrophobicity and steric hindrance of the alkanethiol play a role in its interaction with the enzyme's active site.

Q10: Can you describe a method to improve the oxidation resistance of copper nanopowder composites?

A10: Incorporating reduced graphene oxide (rGO) into this compound-coated copper nanopowder composites has shown promise in enhancing oxidation resistance. [] The rGO acts as a physical barrier against oxygen diffusion, further protecting the copper nanoparticles from oxidation. [] Optimization of the rGO concentration is crucial, with a Cu:rGO weight ratio of 1000:1 demonstrating the best balance between oxidation prevention and conductivity. []

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